

# Chemical structure and properties of S-(1,2-Dicarboxyethyl)glutathione.

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## Compound of Interest

Compound Name: *S-(1,2-Dicarboxyethyl)glutathione*

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## An In-depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies for **S-(1,2-Dicarboxyethyl)glutathione** (DCE-GS). The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

**S-(1,2-Dicarboxyethyl)glutathione** is a tripeptide derivative of glutathione (GSH), formed by the addition of a dicarboxyethyl group to the sulfur atom of the cysteine residue.

Chemical Structure:

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-[(2R)-2-[[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl]butanedioic acid	[1]
Molecular Formula	C <sub>14</sub> H <sub>21</sub> N <sub>3</sub> O <sub>10</sub> S	[1]
Molecular Weight	423.40 g/mol	[1]
CAS Number	1115-52-2	[1]
Exact Mass	423.09476505 Da	[1]
m/z	422.0874	[2]

## Biological Properties and Activities

**S-(1,2-Dicarboxyethyl)glutathione** is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens of rats, as well as in yeast.[3][4][5] It exhibits a range of biological activities, making it a molecule of interest for further research.

Anti-inflammatory and Anti-anaphylactic Effects:

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic properties in in vivo studies.[5]

- Anti-inflammatory Activity: Intravenous injection of DCE-GS (3 mg/kg) in rats prior to carrageenan administration resulted in a 30% prevention of conjunctival edema formation.[5]
- Anti-anaphylactic Activity: In a rat model of passive cutaneous anaphylaxis using an antibody against chicken egg albumin, injection of DCE-GS (30 mg/kg) prior to antigen administration inhibited color deposition by up to 43%.[5]

Inhibition of Histamine Release:

In vitro studies have shown that DCE-GS can inhibit the release of histamine from rat mast cells induced by compound 48/80.[5] A concentration of 1 mmol/L of DCE-GS resulted in up to 96% inhibition of histamine release when added to mast cells before the inducing agent.[5]

#### Effects on Neutrophil Function:

DCE-GS has been shown to modulate superoxide generation in human neutrophils.[6]

- It enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in a concentration-dependent manner.[6]
- Conversely, it markedly suppresses arachidonic acid-induced superoxide generation.[6]
- DCE-GS also enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils, an effect that is suppressed by the tyrosine kinase inhibitor genistein.[6]

#### Inhibition of Platelet Aggregation:

Some evidence suggests that **S-(1,2-Dicarboxyethyl)glutathione** can inhibit blood coagulation and platelet aggregation.

#### Tissue Distribution:

The concentration of DCE-GS varies across different tissues in rats, as determined by HPLC.[7][8]

Tissue	Concentration (nmol/g tissue)
Lens	119
Liver	71.6
Heart	27.4
Spleen	Not Detected
Kidney	Not Detected
Cerebrum	Not Detected
Cerebellum	Not Detected

In rabbit lens and liver, the concentrations were found to be  $219.9 \pm 29.1$  nmol/g and  $44.0 \pm 13.5$  nmol/g, respectively.[9]

## Enzymatic Synthesis

**S-(1,2-Dicarboxyethyl)glutathione** is synthesized enzymatically from L-malate and glutathione (GSH).[7][8] The enzyme responsible for this condensation has been partially purified and characterized from both rat liver and baker's yeast.[7][8][10]

Enzyme Properties:

Property	Rat Liver Enzyme	Baker's Yeast Enzyme
Molecular Mass	53 kDa (monomeric)	49 kDa (monomeric)
Substrates	GSH and L-malate	GSH and L-malate
K <sub>m</sub> for GSH	2.3 mM (at 37°C)	1.4 mM
K <sub>m</sub> for L-malate	4.0 mM (at 37°C)	2.2 mM
Optimal pH	Not specified	7.5

The enzyme from rat liver does not utilize substrates characteristic of previously identified glutathione S-transferases, and it shows no fumarase activity.[7][8]

## Experimental Protocols

The following are representative protocols for key experiments related to **S-(1,2-Dicarboxyethyl)glutathione**, based on methodologies described in the cited literature.

### 4.1. Determination of **S-(1,2-Dicarboxyethyl)glutathione** by HPLC

This protocol is a representative method for the quantification of DCE-GS in biological tissues based on the information that HPLC was used for its determination.<sup>[7][8]</sup>

- Sample Preparation:
  - Homogenize a known weight of tissue in 3 volumes of ice-cold 1 M perchloric acid.
  - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
  - Neutralize the supernatant with 3 M K<sub>2</sub>CO<sub>3</sub>.
  - Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.
  - Filter the supernatant through a 0.22 µm filter before injection.
- HPLC Conditions:
  - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: A gradient elution system can be employed. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile.
  - Gradient: Start with 100% A, ramp to 20% B over 15 minutes, followed by a wash with 95% B and re-equilibration with 100% A.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at 210 nm.
  - Quantification: Use a standard curve prepared with purified **S-(1,2-Dicarboxyethyl)glutathione**.

#### 4.2. Partial Purification of **S-(1,2-Dicarboxyethyl)glutathione** Synthetase from Rat Liver

This protocol is a representative method based on the described purification steps for the enzyme from rat liver.<sup>[7][8]</sup>

- Preparation of Cytosolic Fraction:
  - Homogenize fresh rat liver in 4 volumes of 20 mM Tris-HCl buffer (pH 7.8) containing 0.25 M sucrose and 1 mM EDTA.
  - Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
  - Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C. The final supernatant is the cytosolic fraction.
- Ammonium Sulfate Fractionation:
  - Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation while stirring at 4°C.
  - After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
  - Increase the ammonium sulfate concentration of the supernatant to 70% saturation.
  - After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
  - Dissolve the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 7.8) and dialyze against the same buffer.
- Chromatography:
  - Phenyl Superose Chromatography: Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate.
  - Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.

- Gel Filtration: Further purify the active fractions by gel filtration on a column (e.g., Sephacryl S-200) equilibrated with 20 mM Tris-HCl buffer (pH 7.8) containing 0.1 M NaCl.
- Enzyme Activity Assay:
  - The reaction mixture (1 ml) should contain 100 mM Tris-HCl (pH 8.0), 10 mM L-malate, 5 mM GSH, and the enzyme fraction.
  - Incubate at 37°C for 30 minutes.
  - Stop the reaction by adding 0.2 ml of 20% trichloroacetic acid.
  - Analyze the formation of DCE-GS by HPLC as described above.

#### 4.3. Mast Cell Histamine Release Assay

This is a representative protocol to assess the inhibitory effect of DCE-GS on histamine release, based on general methods.[\[3\]](#)[\[11\]](#)

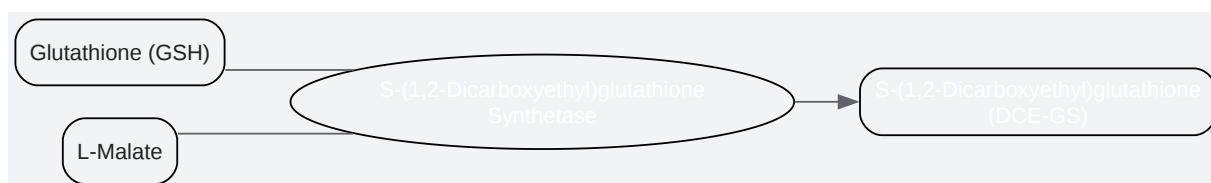
- Mast Cell Isolation:
  - Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).
  - Purify the mast cells by density gradient centrifugation (e.g., using Percoll).
- Histamine Release Experiment:
  - Wash the purified mast cells and resuspend them in buffer.
  - Pre-incubate the cells with varying concentrations of **S-(1,2-Dicarboxyethyl)glutathione** for 15 minutes at 37°C.
  - Induce histamine release by adding a secretagogue (e.g., compound 48/80).
  - Incubate for 30 minutes at 37°C.
  - Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

- Histamine Quantification:

- Collect the supernatant for the determination of released histamine.
- Lyse the cell pellet (e.g., with Triton X-100) to determine the residual histamine.
- Quantify histamine using a fluorometric assay with o-phthalaldehyde (OPT) or a commercial ELISA kit.
- Calculate the percentage of histamine release as:  $(\text{Histamine in supernatant} / (\text{Histamine in supernatant} + \text{Histamine in pellet})) \times 100$ .

## Visualizations

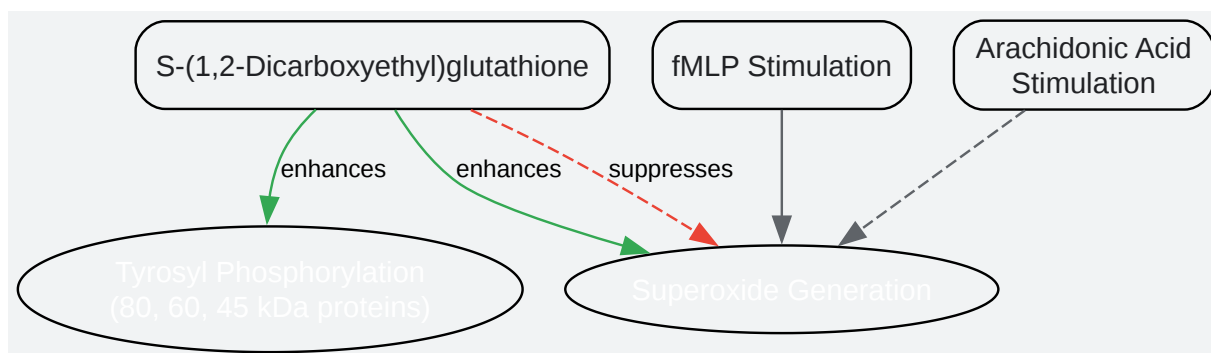
### Enzymatic Synthesis of **S-(1,2-Dicarboxyethyl)glutathione**



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Caption: Enzymatic condensation of Glutathione and L-Malate.

### Proposed Cellular Effects of **S-(1,2-Dicarboxyethyl)glutathione** in Neutrophils





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Caption: Modulation of neutrophil responses by DCE-GS.

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